REACTION_CXSMILES
|
[N+:1]([CH2:4][CH3:5])([O-:3])=O.C[O-].[Na+].[Na].C(Cl)(=O)C.[CH:14]([NH:16][CH2:17][C:18]#[CH:19])=[O:15]>CN(C)C(=O)C.CO>[CH:14]([NH:16][CH2:17][C:18]1[O:3][N:1]=[C:4]([CH3:5])[CH:19]=1)=[O:15] |f:1.2,^1:8|
|
Name
|
nitroethane
|
Quantity
|
17.9 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
18.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(=O)NCC#C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with ether (300 ml)
|
Type
|
CUSTOM
|
Details
|
The ether was evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |